

An In-Depth Technical Guide to (2-Hydroxyphenyl)acetonitrile: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

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(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is a versatile bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive nitrile group and a nucleophilic phenolic hydroxyl group on an aromatic scaffold, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Chemical Identity and Properties

CAS Number: 14714-50-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

(2-Hydroxyphenyl)acetonitrile is a solid at room temperature, appearing as a white to light yellow or brown crystalline substance.[\[5\]](#) Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	[6]
Melting Point	122-123 °C	[1]
Boiling Point	285.2 ± 15.0 °C at 760 mmHg	[1]
Density	1.167 ± 0.06 g/cm ³	[1]
Flash Point	126.3 ± 20.4 °C	[1]
Water Solubility	Slightly soluble (6.9 g/L at 25 °C)	[1]
LogP	0.71	[1]
IUPAC Name	(2-hydroxyphenyl)acetonitrile	[4] [7]
InChI Key	WMWRBGOAZXDIDN-UHFFFAOYSA-N	[1] [4] [7]
SMILES	N#CCc1ccccc1O	[1]

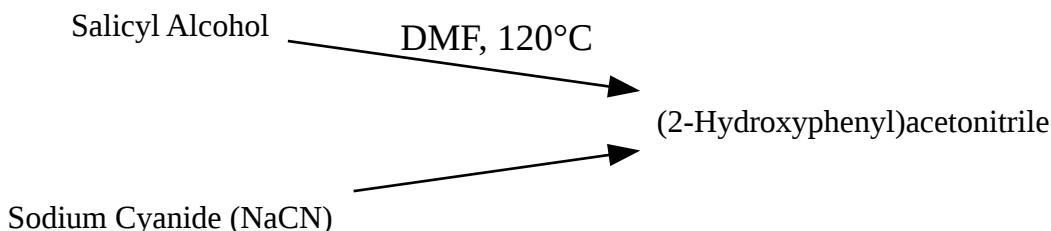
Synthesis of (2-Hydroxyphenyl)acetonitrile: Methodologies and Mechanistic Considerations

The synthesis of **(2-Hydroxyphenyl)acetonitrile** can be achieved through several routes, primarily involving the introduction of a cyanide group onto a 2-hydroxybenzyl scaffold. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Cyanation of Salicyl Alcohol (2-Hydroxybenzyl Alcohol)

A common and direct method involves the reaction of salicyl alcohol with a cyanide salt, typically in a polar aprotic solvent. This is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is first activated, followed by displacement by the cyanide ion.

Reaction Scheme:

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Caption: Synthesis from Salicyl Alcohol.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicyl alcohol (1.0 eq), sodium cyanide (1.1 eq), and dimethylformamide (DMF) to form a solution or suspension.[3][8]
- Heating: Heat the reaction mixture to 120°C and maintain this temperature with stirring for approximately 4 hours.[3][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate.[3][8]
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure **(2-Hydroxyphenyl)acetonitrile**.[3][8]

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the cyanide salt and promotes the nucleophilic substitution reaction without protonating the cyanide ion. The elevated temperature is necessary to overcome the activation energy for the displacement of the hydroxyl group.

Method 2: From 2-Acetoxybenzyl Acetate

An alternative one-step synthesis utilizes 2-acetoxybenzyl acetate as the starting material. This method avoids the direct use of the potentially problematic free hydroxybenzyl halides.

Experimental Protocol:

- Reaction Mixture: A mixture of 2-acetoxybenzyl acetate (1.0 eq) and potassium cyanide (1.5 eq) in methanol is prepared in a round-bottom flask.[9]
- Reflux: The mixture is refluxed for approximately 30 minutes.[9]
- Work-up and Purification: Following a similar aqueous work-up as in Method 1, the crude product is obtained. It can be further purified by trituration with a mixture of chloroform and carbon tetrachloride, followed by recrystallization from chloroform.[9]

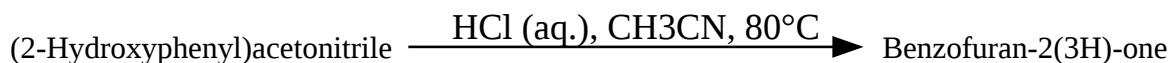
Chemical Reactivity and Synthetic Applications

The dual functionality of **(2-Hydroxyphenyl)acetonitrile** makes it a valuable building block in organic synthesis. The phenolic hydroxyl group can undergo O-alkylation, acylation, and other related transformations, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Synthesis of Benzofuranones

A key application of **(2-Hydroxyphenyl)acetonitrile** is its conversion to benzofuran-2(3H)-one, an important structural motif in many natural products and biologically active compounds.[10] This transformation is typically acid-catalyzed.

Reaction Scheme:



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Caption: Conversion to Benzofuranone.

Plausible Mechanism:

The reaction likely proceeds through an initial protonation of the nitrile nitrogen, which activates the carbon for intramolecular nucleophilic attack by the phenolic oxygen. This cyclization forms an imino-lactone intermediate, which is then hydrolyzed to the final benzofuranone product.

Synthesis of 2-Arylbenzofurans

(2-Hydroxyphenyl)acetonitrile can also serve as a precursor for the synthesis of 2-arylbenzofurans through a palladium-catalyzed sequential addition and intramolecular annulation with arylboronic acids.

Biological Activity and Pharmaceutical Relevance

While **(2-Hydroxyphenyl)acetonitrile** itself is primarily used as a chemical intermediate, its derivatives have shown promising biological activities.

- Amide Synthetase Inhibition: It has been described as a benzofuran derivative that can act as an effective inhibitor of amide synthetase.^[6] However, detailed mechanistic studies are not widely available in the public literature.
- Antioxidant and Antimicrobial Properties: Derivatives such as 2-hydroxy benzyl hydrazides have demonstrated significant antioxidant and antimicrobial activities, making them interesting candidates for further therapeutic development.
- Beta-Amyloid Aggregation Inhibition: Certain 2-(4-hydroxyphenyl)benzofurans, which can be synthesized from precursors related to **(2-Hydroxyphenyl)acetonitrile**, have been investigated as inhibitors of beta-amyloid aggregation, a key pathological process in Alzheimer's disease.

Spectroscopic Characterization

Definitive structural confirmation of **(2-Hydroxyphenyl)acetonitrile** relies on standard spectroscopic techniques. While full spectra are often proprietary to commercial suppliers, characteristic data can be anticipated.

- ¹H NMR: Expected signals would include aromatic protons in the range of δ 6.8-7.3 ppm, a singlet for the benzylic methylene (CH_2) protons, and a broad singlet for the phenolic

hydroxyl (OH) proton, which is exchangeable with D₂O.

- ¹³C NMR: Aromatic carbons would appear in the δ 115-155 ppm region, with the nitrile carbon appearing further downfield (around δ 118-120 ppm), and the benzylic carbon signal at a higher field.
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (around 3300-3500 cm⁻¹), a sharp C≡N stretch for the nitrile group (around 2250 cm⁻¹), and characteristic C=C stretching bands for the aromatic ring (around 1500-1600 cm⁻¹).
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 133.15. GC-MS data is available on public databases such as PubChem.[\[7\]](#)

Safety and Handling

(2-Hydroxyphenyl)acetonitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: It is toxic if swallowed or inhaled and harmful in contact with skin. It can also cause skin and serious eye irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Store in a well-ventilated place, keeping the container tightly closed. It should be stored locked up.

Conclusion

(2-Hydroxyphenyl)acetonitrile is a cornerstone intermediate for the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthetic routes, and safe

handling procedures is essential for its effective and responsible use in research and development.

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